Ácido 4'-Bromo-4-bifenilborónico

Descripción general

Descripción

4'-Bromo-4-biphenylboronic Acid is a compound that is closely related to various brominated biphenyl compounds which have been extensively studied for their applications in organic synthesis and materials science. These compounds are particularly interesting due to their ability to participate in various chemical reactions, including halodeboronation, Suzuki coupling, and carbonylative cyclization, which are pivotal in the synthesis of complex organic molecules and materials such as liquid crystal displays .

Synthesis Analysis

The synthesis of brominated biphenyl compounds can be achieved through various methods. For instance, 4-bromo-2-fluorobenzonitrile can be converted to 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through a Grignard reaction, followed by protection and substitution steps, with an overall yield of 54% . Similarly, 4'-Bromobiphenyl-4-carboxylic acid can be synthesized from 4-bromodiphenyl using acetylation and haloform reactions, achieving a high yield of up to 95% . These methods demonstrate the feasibility of synthesizing brominated biphenyl derivatives with high efficiency and yield.

Molecular Structure Analysis

The molecular structure of brominated biphenyl boronic acids, such as 4-chloro- and 4-bromophenylboronic acids, has been analyzed using experimental techniques like Fourier transform Raman and infrared spectroscopy, as well as theoretical methods including Hartree–Fock and density functional harmonic calculations. These studies have provided insights into the most stable forms of these molecules and allowed for the assignment of vibrational bands, which are crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

Brominated biphenyl boronic acids are versatile reagents in various chemical reactions. For example, they can undergo halodeboronation to form aryl bromides and chlorides . They are also key intermediates in the synthesis of luminescent materials when used in cyclometalated Pd(II) and Ir(III) complexes . Furthermore, they can participate in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones, a reaction that is influenced by the electronic and steric nature of the substituents on the alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyl boronic acids are influenced by their molecular structure. The presence of halogen atoms and the boronic acid group can affect their boiling points, solubility, and stability. These properties are essential for their application in organic synthesis, as they determine the conditions under which these compounds can be handled and reacted. The ortho-substituent on the phenyl ring, for example, has been shown to play a significant role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines .

Aplicaciones Científicas De Investigación

Síntesis orgánica: Acoplamiento cruzado de Suzuki-Miyaura

Ácido 4'-Bromo-4-bifenilborónico: es un reactivo fundamental en la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una piedra angular en la síntesis orgánica, permitiendo la formación de enlaces carbono-carbono entre haluros de arilo y ácidos borónicos de arilo. El producto de esta reacción es una estructura bifenílica, que es un motivo clave en muchos productos farmacéuticos y materiales orgánicos.

Ciencia de materiales: Bloques de construcción para semiconductores orgánicos

En la ciencia de materiales, el ácido 4'-Bromo-4-bifenilborónico sirve como bloque de construcción para semiconductores orgánicos . Estos semiconductores son esenciales para el desarrollo de diodos orgánicos emisores de luz (OLED), células solares y transistores. La estructura bifenílica proporciona la planaridad y la conjugación necesarias para un transporte de carga eficaz.

Tecnología de cristales líquidos

El compuesto se utiliza en la síntesis de materiales de cristal líquido (LC) . Los materiales LC son cruciales para las tecnologías de visualización, como las que se encuentran en monitores, televisores y teléfonos inteligentes. El núcleo bifenilo del ácido 4'-Bromo-4-bifenilborónico contribuye a las propiedades mesogénicas necesarias para las aplicaciones de LC.

Investigación farmacéutica: Diseño y desarrollo de fármacos

La investigación farmacéutica aprovecha el ácido 4'-Bromo-4-bifenilborónico en el diseño y desarrollo de fármacos . Su porción bifenílica es una característica común en las moléculas de fármacos, contribuyendo a la afinidad de unión y la especificidad hacia los objetivos biológicos. Este compuesto puede utilizarse para crear nuevos candidatos a fármacos con mayor eficacia y menos efectos secundarios.

Catálisis: Reacciones catalizadas por paladio

Este ácido borónico también se utiliza en reacciones catalizadas por paladio, como adiciones conjugadas diastereoselectivas y reacciones de tipo Heck . Estas reacciones son valiosas para crear moléculas complejas con un alto control estereoquímico, lo que es esencial para la síntesis de productos naturales e ingredientes farmacéuticos activos.

Biología química: Síntesis de sondas

En biología química, el ácido 4'-Bromo-4-bifenilborónico se utiliza para la síntesis de sondas . Estas sondas pueden interactuar con sistemas biológicos, permitiendo a los investigadores estudiar procesos biológicos en tiempo real. La estructura bifenílica puede modificarse para dirigirse a enzimas o receptores específicos dentro de las células.

Química analítica: Cromatografía

El compuesto encuentra aplicación en química analítica, particularmente en cromatografía como modificador de fase estacionaria . Su estructura única puede mejorar la separación de mezclas complejas al mejorar la selectividad y la resolución del proceso cromatográfico.

Ciencia ambiental: Detección de contaminantes

Por último, el ácido 4'-Bromo-4-bifenilborónico se está explorando para su uso en la detección de contaminantes ambientales . Puede incorporarse a sensores que detectan compuestos aromáticos, que a menudo son indicadores de contaminación. La sensibilidad de estos sensores puede ajustarse modificando la estructura bifenílica.

Safety and Hazards

4’-Bromo-4-biphenylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds and can participate in several types of reactions, including suzuki-miyaura cross-couplings .

Action Environment

The action, efficacy, and stability of 4’-Bromo-4-biphenylboronic Acid can be influenced by various environmental factors . For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, the pH of the environment can affect the reactivity of boronic acids, as it influences the equilibrium between the neutral and anionic forms of these compounds.

Propiedades

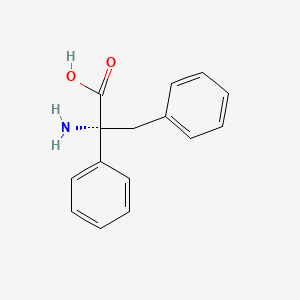

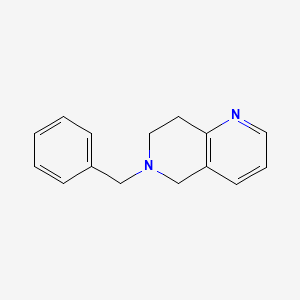

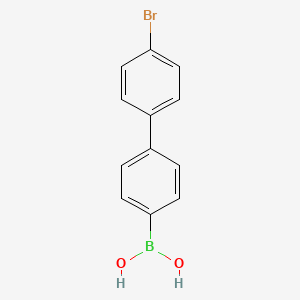

IUPAC Name |

[4-(4-bromophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGDFJHKPSZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397173 | |

| Record name | 4'-Bromo-4-biphenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480996-05-2 | |

| Record name | 4'-Bromo-4-biphenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.